molecular formula C11H13FO4 B1449330 Ethyl 2-fluoro-3,6-dimethoxybenzoate CAS No. 1352306-33-2

Ethyl 2-fluoro-3,6-dimethoxybenzoate

Cat. No. B1449330
M. Wt: 228.22 g/mol
InChI Key: BSSKGOKOUAOHFE-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-3,6-dimethoxybenzoate is a chemical compound with the CAS Number: 1352306-33-2 . It has a molecular weight of 228.22 . The compound is used in various fields of research and industry due to its unique properties.


Molecular Structure Analysis

The InChI code for Ethyl 2-fluoro-3,6-dimethoxybenzoate is 1S/C11H13FO4/c1-4-16-11(13)9-7(14-2)5-6-8(15-3)10(9)12/h5-6H,4H2,1-3H3 . This code provides a specific representation of the molecule’s structure. The compound consists of an ethyl group (C2H5) attached to a benzoate group (C6H5CO2) that has two methoxy groups (OCH3) and one fluorine atom attached to it .


Physical And Chemical Properties Analysis

Ethyl 2-fluoro-3,6-dimethoxybenzoate has a molecular weight of 228.22 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Ethyl 2-fluoro-3,6-dimethoxybenzoate in Chemical Synthesis Ethyl 2-fluoro-3,6-dimethoxybenzoate has been utilized in the synthesis of a range of chemical compounds. In one instance, it served as a precursor in the synthesis of amino acid ester derivatives containing 5-fluorouracil, demonstrating potential in antitumor activity against leukemia HL-60 and liver cancer BEL-7402 (Xiong et al., 2009). Additionally, its structural characteristics were elucidated through spectroscopic data and confirmed by single-crystal X-ray diffraction studies, highlighting its utility in structural analysis (Khan et al., 2012).

Applications in Biochemical Processes The compound has shown relevance in biochemical processes as well. Research involving Sporomusa enzymes indicated that enzymes induced by compounds structurally similar to Ethyl 2-fluoro-3,6-dimethoxybenzoate exhibited a broad O-methyl ether cleavage capacity, enhancing the understanding of anaerobic O-demethylations under certain conditions (Stupperich et al., 1996).

properties

IUPAC Name

ethyl 2-fluoro-3,6-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO4/c1-4-16-11(13)9-7(14-2)5-6-8(15-3)10(9)12/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSKGOKOUAOHFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1F)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-fluoro-3,6-dimethoxybenzoate

Synthesis routes and methods

Procedure details

To a solution of 2-fluoro-1,4-dimethoxybenzene (8.1 g, 52.0 mmol) in anhydrous THF at −78° C., n-BuLi (2.5 M in hexane, 22 mL, 55 mmol) was added dropwise. The resulting mixture was stirred at −78° C. for 1 h, and then ethyl chloroformate (5 mL, 52.1 mmol) was added dropwise. The reaction mixture was stirred at −78° C. for additional 2 h and quenched with water (200 mL). The mixture was extracted with ethyl acetate (2×180 mL). The combined organic layers were washed with brine (200 mL), dried (Na2SO4), and concentrated in vacuo. The residue was purified by silica gel column chromatography (1:5 EtOAc/petroleum ether) to give ethyl 2-fluoro-3,6-dimethoxybenzoate (8.1 g).
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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